Chlorthalidone DImer

Description

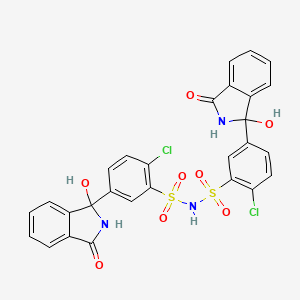

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)phenyl]sulfonyl-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19Cl2N3O8S2/c29-21-11-9-15(27(36)19-7-3-1-5-17(19)25(34)31-27)13-23(21)42(38,39)33-43(40,41)24-14-16(10-12-22(24)30)28(37)20-8-4-2-6-18(20)26(35)32-28/h1-14,33,36-37H,(H,31,34)(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMWTXHWGLQHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)C4=C(C=CC(=C4)C5(C6=CC=CC=C6C(=O)N5)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19Cl2N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of the Chlorthalidone Dimer

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone, a cornerstone in the management of hypertension and edema, is a thiazide-like diuretic with a well-established clinical profile.[1][2] As with any active pharmaceutical ingredient (API), a comprehensive understanding of its stability and potential degradation pathways is paramount to ensure patient safety and product efficacy.[3][4] A critical impurity that can arise during the manufacturing process or upon storage is the chlorthalidone dimer, identified as "Chlorthalidone Impurity F".[5][6][7] This technical guide provides a detailed exploration of the structure of this dimer and proposes a scientifically grounded mechanism for its formation, drawing upon forced degradation studies and the fundamental principles of sulfonamide chemistry. Furthermore, it outlines the analytical methodologies essential for the detection and characterization of this impurity, offering a holistic resource for professionals in drug development and quality control.

Introduction: The Clinical Significance of Chlorthalidone and the Imperative of Impurity Profiling

Chlorthalidone exerts its therapeutic effect by inhibiting the sodium chloride symporter in the distal convoluted tubule of the nephron, leading to increased diuresis and a subsequent reduction in blood pressure.[2] Its long duration of action and proven efficacy in reducing cardiovascular events have solidified its place in clinical practice. The chemical synthesis of chlorthalidone is a multi-step process, and like any synthetic route, it is susceptible to the formation of process-related impurities and degradation products.[5] Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that these compounds are present below established safety thresholds. Understanding the mechanisms through which these impurities form is not merely an academic exercise; it is a critical component of robust process development and the formulation of stable drug products.

Unveiling the this compound: Structure and Identification

Forced degradation studies, which subject the API to stressful conditions such as heat, light, and extremes of pH, are instrumental in identifying potential degradation products.[3][4] Among the impurities of chlorthalidone, a dimeric species has been identified and is cataloged as "Chlorthalidone Impurity F".[5][6][7][8]

Chemical Name: bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine[6][7]

Molecular Formula: C₂₈H₁₉Cl₂N₃O₈S₂[6][8]

Molecular Weight: 660.5 g/mol [6]

The structure of this dimer reveals a covalent linkage between two chlorthalidone molecules through their sulfonamide moieties, forming a secondary amine bridge between the two sulfur atoms. This structural elucidation is typically achieved through a combination of advanced analytical techniques.

Table 1: Analytical Techniques for the Characterization of this compound

| Analytical Technique | Application in Dimer Characterization |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the dimer from the parent drug and other impurities.[5] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the dimeric structure.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of atoms, to confirm the linkage between the two monomeric units.[6] |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, which can help confirm the structural changes upon dimerization.[6] |

The Core Mechanism of this compound Formation: A Hypothesis-Driven Exploration

While direct, published studies detailing the precise step-by-step mechanism of chlorthalidone dimerization are scarce, a chemically plausible pathway can be postulated based on the known reactivity of aryl sulfonamides under various stress conditions. The formation of the dimer is essentially a condensation reaction between two chlorthalidone molecules. The primary site of reactivity is the sulfonamide group (-SO₂NH₂), which possesses both acidic protons on the nitrogen and an electrophilic sulfur atom.

The proposed mechanism likely proceeds via a nucleophilic attack of the nitrogen atom from one chlorthalidone molecule onto the sulfur atom of a second molecule. The favorability and specific pathway of this reaction are highly dependent on the environmental conditions, particularly pH and temperature.

Proposed Mechanism under Acidic Conditions

Under acidic conditions, the reaction is likely initiated by the protonation of one of the oxygen atoms of the sulfonamide group. This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Diagram 1: Proposed Mechanism of Chlorthalidone Dimerization under Acidic Conditions

Caption: Acid-catalyzed dimerization pathway of chlorthalidone.

Proposed Mechanism under Basic Conditions

In a basic environment, the sulfonamide nitrogen can be deprotonated to form a more nucleophilic sulfonamide anion. This anion can then attack the electrophilic sulfur atom of a second, neutral chlorthalidone molecule.

Diagram 2: Proposed Mechanism of Chlorthalidone Dimerization under Basic Conditions

Caption: Base-catalyzed dimerization pathway of chlorthalidone.

Proposed Mechanism under Thermal Stress

Thermal degradation can provide the necessary activation energy for the self-condensation of chlorthalidone, likely proceeding through a mechanism similar to that under acidic or basic conditions, depending on the inherent acidity of the drug substance and any residual acidic or basic impurities. It is also possible that under high temperatures, a direct condensation reaction occurs with the elimination of a water molecule, without the need for a catalyst.

Experimental Protocols for Inducing and Monitoring Dimer Formation

To investigate the formation of the this compound and validate the proposed mechanisms, a systematic approach involving forced degradation studies is essential. The following protocols are designed to be self-validating, with clear endpoints and analytical methodologies.

General Workflow for Forced Degradation Studies

Diagram 3: Experimental Workflow for Chlorthalidone Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Detailed Protocols

4.2.1. Acid-Induced Degradation

-

Prepare a stock solution of chlorthalidone in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

To 1 mL of the stock solution, add 1 mL of 1.0 N hydrochloric acid.

-

Heat the solution at 60°C for 30 minutes.

-

Cool the solution to room temperature and neutralize with an equivalent amount of 1.0 N sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

-

Analyze the sample by a validated stability-indicating HPLC method.

4.2.2. Base-Induced Degradation

-

Prepare a stock solution of chlorthalidone in a suitable solvent at 1 mg/mL.

-

To 1 mL of the stock solution, add 1 mL of 1.0 N sodium hydroxide.

-

Heat the solution at 60°C for 30 minutes.

-

Cool the solution to room temperature and neutralize with an equivalent amount of 1.0 N hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

-

Analyze the sample by a validated stability-indicating HPLC method.

4.2.3. Thermal Degradation

-

Accurately weigh a sample of chlorthalidone powder into a glass vial.

-

Place the vial in a calibrated oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

-

After the specified time, remove the sample and allow it to cool to room temperature.

-

Dissolve the heat-treated sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

-

Analyze the sample by a validated stability-indicating HPLC method.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |

| Acid Hydrolysis | 1.0 N HCl at 60°C | 30 min | Formation of degradation products, potentially including the this compound. |

| Base Hydrolysis | 1.0 N NaOH at 60°C | 30 min | Formation of degradation products, with a potential for dimer formation. |

| Oxidative Stress | 30% H₂O₂ at 60°C | 30 min | Formation of oxidative degradation products; dimerization is less likely to be the primary pathway. |

| Thermal Stress | 80°C (solid state) | 24 hours | Potential for dimer formation through thermal condensation. |

| Photolytic Stress | Exposure to UV light | As per ICH guidelines | Chlorthalidone is generally reported to be stable under photolytic conditions.[5] |

Conclusion: A Framework for Understanding and Controlling Chlorthalidone Dimerization

The formation of the this compound is a critical aspect of the API's stability profile. While the precise, experimentally verified mechanism remains an area for further investigation, the proposed pathways based on the principles of sulfonamide chemistry provide a robust framework for understanding its formation under various stress conditions. By employing systematic forced degradation studies and advanced analytical techniques, researchers and drug development professionals can effectively monitor and control the levels of this impurity, thereby ensuring the quality, safety, and efficacy of chlorthalidone-containing drug products. This in-depth understanding is not only crucial for regulatory compliance but also forms the basis for the development of more stable formulations and optimized manufacturing processes.

References

-

Drugs.com. (2026). Chlorthalidone: Package Insert / Prescribing Information. [Link]

-

GLP Pharma Standards. (n.d.). Chlorthalidone Impurity F | CAS No- 1796929-84-4. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Research Journal of Pharmacy and Technology. (2021). Significance of Stability Studies on Degradation Product. [Link]

-

Agrawal, R., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. National Institutes of Health. [Link]

-

Patel, D., et al. (2022). A Brief Review of Analytical Methods for the Estimation of Anti-Hypertensive Drug Chlorthalidone in Pharmaceutical Formulation and Biological Matrices. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorthalidone. PubChem Compound Summary for CID 2732. [Link]

-

National Center for Biotechnology Information. (2023). Chlorthalidone. In StatPearls. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

Sources

- 1. Chlorthalidone: Package Insert / Prescribing Information [drugs.com]

- 2. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. Chlorthalidone Impurity F | 1796929-84-4 [chemicalbook.com]

An In-Depth Technical Guide on the Synthesis and Characterization of the Chlorthalidone Dimer (Chlortalidone EP Impurity F)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of the Chlorthalidone dimer, a critical impurity in the manufacturing and stability testing of the widely used diuretic, Chlorthalidone. As a known European Pharmacopoeia (EP) impurity (Impurity F), understanding its formation and analytical profile is paramount for ensuring the quality, safety, and efficacy of Chlorthalidone drug products.[1][2] This document delves into the plausible synthetic origins of this dimer, detailed protocols for its characterization, and the scientific rationale behind these methodologies.

Understanding the this compound: A Matter of Quality and Safety

The this compound, chemically named bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine, is a significant process-related and degradation impurity of Chlorthalidone.[][4] Its presence in the final active pharmaceutical ingredient (API) must be monitored and controlled to meet stringent regulatory standards. The formation of such a dimer can potentially impact the drug's safety and efficacy profile. Therefore, a thorough understanding of its synthesis and characterization is not merely an academic exercise but a crucial aspect of pharmaceutical quality control.

Table 1: Physicochemical Properties of this compound (EP Impurity F)

| Property | Value | Source |

| Chemical Name | bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine | [] |

| Synonym | This compound, Chlortalidone EP Impurity F | [][5] |

| CAS Number | 1796929-84-4 | [][6] |

| Molecular Formula | C₂₈H₁₉Cl₂N₃O₈S₂ | [] |

| Molecular Weight | 660.51 g/mol | [] |

| Appearance | Likely a white to off-white solid | Inferred |

Plausible Synthetic Pathways of the this compound

The this compound is not a product of intentional synthesis but rather an impurity that can arise during the manufacturing process of Chlorthalidone or as a degradation product upon storage.[1][2] Its formation is likely a result of intermolecular reactions between Chlorthalidone molecules under specific conditions.

Formation During Chlorthalidone Synthesis

The synthesis of Chlorthalidone involves several steps, including chlorosulfonation and amination.[2][] The dimer could potentially form during the amination step if the reaction conditions are not carefully controlled. An excess of the chlorosulfonated intermediate or localized high temperatures could lead to the reaction of a Chlorthalidone molecule's sulfonamide with the chlorosulfonyl group of another molecule, forming a disulfonimide linkage.

Formation via Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways.[8] While Chlorthalidone is reported to be susceptible to acid and base hydrolysis, as well as oxidative stress, the specific conditions favoring dimer formation are likely to be thermal stress in the solid state.[8][9][10] High temperatures can provide the activation energy needed for the intermolecular condensation between two Chlorthalidone molecules, eliminating a molecule of water or ammonia to form the dimer.

Caption: Plausible formation of the this compound via stress conditions.

Comprehensive Characterization of the this compound

A multi-faceted analytical approach is necessary for the unambiguous identification and quantification of the this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for separating and quantifying impurities in pharmaceutical products.[2] A validated stability-indicating method is crucial for resolving the this compound from the parent drug and other potential impurities.

Experimental Protocol: Reversed-Phase HPLC Method for Chlorthalidone and its Impurities

-

Column: A C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[11]

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation.

-

Flow Rate: A typical flow rate is 1.0-1.5 mL/min.[11]

-

Detection: UV detection at a wavelength of approximately 220 nm is suitable for Chlorthalidone and its related compounds.[11]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or the mobile phase) to a known concentration.

-

Injection Volume: Typically 10-20 µL.

-

Data Analysis: The retention time of the dimer will be different from that of Chlorthalidone. Quantification is performed by comparing the peak area of the dimer in the sample to that of a certified reference standard.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. alentris.org [alentris.org]

- 5. Chlortalidone EP impurity F | 1796929-84-4 [chemicea.com]

- 6. Chlortalidone EP Impurity F | 1796929-84-4 | SynZeal [synzeal.com]

- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorthalidone Dimer

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the Chlorthalidone dimer, a significant process-related impurity in the manufacturing of the diuretic drug Chlorthalidone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the dimer's chemical identity, formation pathways, and analytical characterization. While specific experimental data for some properties are proprietary to reference standard suppliers, this guide synthesizes available information and outlines the established analytical methodologies for the identification and quantification of this impurity, ensuring the quality and safety of Chlorthalidone drug products.

Introduction

Chlorthalidone is a widely prescribed thiazide-like diuretic for the management of hypertension and edema.[1] The stringent quality control of active pharmaceutical ingredients (APIs) is paramount to ensure their safety and efficacy. The identification and characterization of impurities that can arise during the synthesis, purification, and storage of Chlorthalidone are therefore of critical importance. Process-related impurities are of particular concern as they can have pharmacological or toxicological effects that differ from the API.

One such impurity is the this compound, officially designated as Chlortalidone EP Impurity F.[2] This guide provides a detailed examination of the known physical and chemical properties of this dimer. Understanding these characteristics is essential for the development and validation of analytical methods to monitor and control its presence in Chlorthalidone drug substances and products.

Chemical Identity

The this compound is a complex molecule formed from two Chlorthalidone units. Its chemical identity is well-established and summarized in the table below.

| Parameter | Value | Reference |

| Systematic Name | bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine | [3] |

| Synonyms | Chlortalidone EP Impurity F, this compound | [2][4] |

| CAS Number | 1796929-84-4 | [2][5] |

| Molecular Formula | C₂₈H₁₉Cl₂N₃O₈S₂ | [2][5] |

| Molecular Weight | 660.5 g/mol | [5] |

Caption: Chemical Structure of this compound.

Formation and Synthesis

The this compound is primarily considered a process-related impurity, likely formed during the synthesis of Chlorthalidone.[6] While a specific, targeted synthesis protocol for the dimer is not widely published, its structure suggests a plausible formation mechanism involving the condensation of two Chlorthalidone molecules or its precursors.

A potential pathway involves the reaction between the sulfonamide group of one Chlorthalidone molecule and a reactive intermediate from a second molecule under certain process conditions, such as elevated temperature or the presence of specific reagents. The synthesis of Chlorthalidone itself involves multiple steps, including chlorosulfonation and amination, which could provide opportunities for side reactions leading to dimer formation.[][8]

Caption: Plausible Formation of this compound.

Physical Properties

Detailed experimental data for the physical properties of the this compound are not extensively available in the public domain. This information is typically provided in the Certificate of Analysis accompanying the purchase of a certified reference standard.[3][9]

| Property | Value | Reference |

| Appearance | White to off-white solid (presumed) | [3] |

| Melting Point | Not publicly available | |

| Solubility | Not publicly available. Likely has low aqueous solubility similar to the monomer. | |

| pKa | Not publicly available |

Spectroscopic and Chromatographic Properties

The structural elucidation and quantification of the this compound are primarily achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the separation and quantification of Chlorthalidone and its impurities.[10] A well-developed HPLC method should be able to resolve the dimer from the parent drug and other related substances.

| Parameter | Typical Conditions | Reference |

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | [10] |

| Mobile Phase | Gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol, acetonitrile) | [10][11] |

| Flow Rate | 1.0 - 1.5 mL/min | [10] |

| Detection | UV at approximately 220-241 nm | [10][11] |

| Elution Profile | The dimer, being a larger and likely more hydrophobic molecule, is expected to have a longer retention time than Chlorthalidone under typical RP-HPLC conditions. |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the confirmation of the molecular weight and fragmentation pattern of the this compound.

| Parameter | Expected Observation | Reference |

| Molecular Ion Peak (M+H)⁺ | ~661.5 m/z | [2] |

| Fragmentation Pattern | The fragmentation pattern would be complex, likely showing losses of the sulfonamide group, water, and cleavage of the bond linking the two monomer units. Specific fragmentation data is typically proprietary. | [6][12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of the this compound. While specific spectral data is not publicly available, the expected ¹H and ¹³C NMR spectra would show a complex set of signals corresponding to the two Chlorthalidone moieties. The spectra would be more complex than that of Chlorthalidone due to the presence of two non-equivalent monomer units.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the this compound. The spectrum would be expected to show characteristic absorption bands for N-H, O-H, C=O, S=O, and C-Cl bonds.[3]

Experimental Protocols

The following is a representative protocol for the analysis of Chlorthalidone and its impurities, including the dimer, by RP-HPLC. This protocol is based on established methods and serves as a guide for laboratory implementation.[10]

Objective: To separate and quantify Chlorthalidone and its related impurities, including the this compound, in a drug substance sample.

Materials:

-

Chlorthalidone drug substance

-

This compound reference standard (if available)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Diammonium hydrogen orthophosphate

-

Orthophosphoric acid

-

HPLC grade water

-

HPLC system with UV detector

-

C8 column (250 x 4.6 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 10 mM solution of diammonium hydrogen orthophosphate in water, adjust the pH to 5.5 with orthophosphoric acid, and mix with methanol in a 65:35 (v/v) ratio.

-

Mobile Phase B: Mix the buffer solution from Mobile Phase A with methanol in a 50:50 (v/v) ratio.

-

Filter and degas both mobile phases before use.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Chlorthalidone reference standard in the mobile phase to obtain a known concentration.

-

If available, prepare a separate stock solution of the this compound reference standard.

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the Chlorthalidone drug substance in the mobile phase to a suitable concentration.

-

-

Chromatographic Conditions:

-

Column: C8 (250 x 4.6 mm, 5 µm)

-

Flow Rate: 1.4 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Run a gradient program to ensure adequate separation of all impurities.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times relative to the standards.

-

Quantify the impurities based on their peak areas relative to the Chlorthalidone peak.

-

Caption: HPLC Analysis Workflow for Chlorthalidone Impurities.

Conclusion

The this compound (Chlortalidone EP Impurity F) is a critical process-related impurity that requires careful monitoring to ensure the quality and safety of Chlorthalidone pharmaceutical products. This technical guide has summarized the available information on its chemical identity, plausible formation pathways, and the analytical methodologies employed for its characterization. While detailed experimental data for some physical and chemical properties are not in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals working with Chlorthalidone. The continued use of robust analytical techniques such as HPLC and LC-MS is essential for the effective control of this and other impurities in the manufacturing of Chlorthalidone.

References

-

SynThink Research Chemicals. (n.d.). Chlorthalidone EP Impurities & Related Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). Chlorthalidone EP Impurity F. Retrieved from [Link]

-

Kharat, C., Shirsat, V., Kodgule, Y., & Kodgule, M. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. International Journal of Analytical Chemistry, 2020, 3593805. [Link]

-

Pharmaffiliates. (n.d.). Chlorthalidone-impurities. Retrieved from [Link]

-

Patel, P. M., & Singh, S. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry, 2014, 926485. [Link]

- Singh, B., & Chabukswar, A. (2020). A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Amlodipine Besylate and Chlorthalidone in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(5), 2161-2168.

-

PubChem. (n.d.). Chlorthalidone. Retrieved from [Link]

-

INCHEM. (n.d.). Chlorthalidone (PIM 126). Retrieved from [Link]

- Google Patents. (n.d.). WO2018158777A1 - Improved process for the preparation of chlorthalidone.

-

SynThink Research Chemicals. (n.d.). Chlorthalidone Impurity F. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis scheme for chlorthalidone API. Retrieved from [Link]

- Google Patents. (n.d.). WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

ResearchGate. (n.d.). 13C CPMAS NMR study of chlorthalidone and furosemide inclusion in β-cyclodextrins. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Chlorthalidone Impurity F. Retrieved from [Link]

-

SynZeal. (n.d.). Chlortalidone EP Impurity F. Retrieved from [Link]

-

Forced degradation. (n.d.). In Science.gov. Retrieved January 15, 2026, from [Link]

Sources

- 1. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Chlortalidone EP Impurity F | 1796929-84-4 | SynZeal [synzeal.com]

- 5. chembk.com [chembk.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 8. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Dimerization Pathway in Chlorthalidone Degradation

Executive Summary

Chlorthalidone, a cornerstone in the management of hypertension and edema, is a thiazide-like diuretic recognized for its prolonged action.[1] While generally stable, its molecular integrity can be compromised under specific stress conditions, leading to the formation of degradation products.[2] Understanding these degradation pathways is not merely an academic exercise; it is a critical component of drug development and manufacturing, essential for ensuring the safety, efficacy, and quality of the final pharmaceutical product.[3] This guide provides a detailed technical exploration of chlorthalidone's degradation pathways, with a specialized focus on the mechanisms leading to the formation of its dimeric impurity, a key concern in stability studies. We will dissect the causative chemistry, present field-proven analytical methodologies for detection, and offer insights grounded in extensive research for drug development professionals.

Section 1: Chlorthalidone: A Stability Profile

Chlorthalidone's chemical structure, (RS)-2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide, contains several functional groups susceptible to chemical transformation, including a lactam ring and a sulfonamide group.[4][5] While robust under standard storage conditions, these "soft spots" are the focal points for degradation when the molecule is subjected to environmental stresses such as extreme pH, oxidative pressure, heat, or light.[6] The primary degradation pathways are reported to be acid and base hydrolysis, with some susceptibility to oxidation.[7] The identification and characterization of the resultant degradants are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to establish a comprehensive impurity profile.[3]

Section 2: The Imperative of Forced Degradation

Causality Behind Experimental Choice: Forced degradation, or stress testing, is a systematic process of intentionally degrading a drug substance under conditions more severe than accelerated stability testing.[2] The objective is not to determine shelf-life but to achieve a target degradation of 5-20%.[2] This level of degradation is considered optimal because it is significant enough to produce and detect major degradation products without over-stressing the molecule to the point of forming secondary or tertiary degradants that are not relevant to real-world storage conditions.[8] These studies are foundational for developing and validating stability-indicating analytical methods—assays that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[2]

Section 3: Mechanistic Insights into Chlorthalidone Degradation

Forced degradation studies reveal that chlorthalidone is most vulnerable to hydrolytic and oxidative stress.[2][4]

-

Acid/Base Hydrolysis: The principal mechanism under both acidic and alkaline conditions involves the hydrolysis of the lactam ring within the isoindolinone moiety.[6] This opens the ring to form 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, a well-documented degradant.[7]

-

Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can also lead to the formation of specific degradation products, though chlorthalidone is comparatively less sensitive to oxidation than to hydrolysis.[4]

-

Thermal and Photolytic Stability: Chlorthalidone is generally considered stable under dry heat and photolytic conditions, with most studies reporting no significant degradation.[2][7]

Section 4: The Dimer Pathway: Formation of Chlorthalidone Impurity F

Among the various degradants, the formation of a dimeric impurity is of significant interest. This specific impurity is identified in the European Pharmacopoeia as Chlortalidone EP Impurity F .[][]

Structure and Identity: Impurity F is a dimer formed by the covalent linkage of two chlorthalidone molecules. Its chemical name is bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulphonyl]amine.[] This structure indicates that the linkage occurs through the sulfonamide nitrogen atoms, forming a secondary amine bridge between the two sulfonyl groups (-SO2-NH-SO2-).

Proposed Formation Mechanism: While the precise conditions that favor dimerization are complex, a plausible chemical pathway involves the condensation of two chlorthalidone molecules. Under significant thermal or acid-catalyzed stress, the primary sulfonamide group (-SO₂NH₂) of one molecule can act as a nucleophile, attacking the electrophilic sulfur atom of a second molecule's sulfonamide group. This condensation reaction would result in the formation of the dimer and the elimination of a small molecule, such as ammonia. The presence of heat or acid serves to catalyze this process, providing the necessary activation energy for the reaction to proceed.

The diagram below illustrates the primary degradation pathways, including the proposed route to the formation of the dimer, Impurity F.

Section 5: A Validated Protocol for Stability Assessment

A robust, self-validating protocol is essential for accurately identifying and quantifying degradation products. The workflow involves subjecting the API to forced degradation followed by analysis using a stability-indicating HPLC method.

5.1 Experimental Protocol: Forced Degradation (Stress Testing)

Trustworthiness through Protocol Design: This protocol is designed to systematically evaluate the stability of chlorthalidone under various stress conditions as mandated by ICH guidelines. Each step includes neutralization or dilution to halt the degradation reaction at a specific time point, ensuring the accuracy of the subsequent analysis.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve Chlorthalidone API in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.[2][11]

2. Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1.0 N HCl.[3]

-

Reflux the solution at 80°C for 2 hours.[11]

-

Cool to room temperature and neutralize with an equivalent volume and concentration of NaOH.

-

Dilute with mobile phase to a final concentration of ~10-100 µg/mL for HPLC analysis.[2][11]

3. Alkaline Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1.0 N NaOH.[3]

-

Reflux the solution at 80°C for 2 hours.[11]

-

Cool to room temperature and neutralize with an equivalent volume and concentration of HCl.

-

Dilute with mobile phase to a final concentration of ~10-100 µg/mL.[11]

4. Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).[11]

-

Keep the solution at room temperature for 24-48 hours, protected from light.[2][11]

-

Dilute with mobile phase to a final concentration of ~10-100 µg/mL.[11]

5. Thermal Degradation (Solid State):

-

Spread a thin layer of Chlorthalidone API powder in a petri dish.

-

Place in a hot air oven at 105°C for 24 hours.[11]

-

Cool, then prepare a solution in the mobile phase at a concentration of ~100 µg/mL for analysis.[11]

5.2 Experimental Protocol: Stability-Indicating HPLC Method

Expertise in Method Selection: A reversed-phase HPLC (RP-HPLC) method is the gold standard for this analysis. The use of a C8 or C18 column provides the necessary hydrophobicity to retain chlorthalidone and its varied degradation products. A buffered mobile phase at a slightly acidic pH (e.g., pH 3.0-5.5) is critical for ensuring the consistent ionization state of the analytes, leading to sharp, reproducible peaks.[2][3]

| Parameter | Recommended Condition |

| Column | Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm) or equivalent.[2][12] |

| Mobile Phase | Methanol : Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v).[2][12][13] |

| Flow Rate | 1.0 mL/min.[2][12] |

| Detection Wavelength | 241 nm.[2][12] |

| Injection Volume | 20 µL. |

| Column Temperature | Ambient or controlled at 25°C. |

The following diagram outlines the logical workflow for the stability assessment.

Section 6: Data Synthesis & Interpretation

The following table summarizes quantitative results from various forced degradation studies, providing a comparative overview of chlorthalidone's stability.

| Stress Condition | Reagent / Parameter | Temperature | Duration | % Degradation | Reference |

| Acid Hydrolysis | 5N HCl | 60°C | 4 hours | 5.6% | [3] |

| Acid Hydrolysis | 0.5 M HCl | 70°C | 1 hr 40 min | 6.36 - 12.69% | [12] |

| Alkaline Hydrolysis | 1 M NaOH | 80°C | 2 hours | Not Specified | [11] |

| Oxidative | 30% H₂O₂ | Room Temp | 48 hours | Substantial | [2] |

| Thermal (Dry Heat) | 105°C | 7 hours | Stable | [7] | |

| Photolytic | UV light (200 Wh/m²) | Ambient | - | Stable | [4][7] |

Data Interpretation: The data consistently show that chlorthalidone is most susceptible to degradation under acidic and alkaline conditions, with significant degradation observed within hours at elevated temperatures.[2] Oxidative stress also induces degradation, albeit typically over a longer duration.[2] The compound's stability under thermal and photolytic stress is a key finding, simplifying storage and handling requirements.[7] The variation in degradation percentages across different studies highlights the critical influence of experimental parameters such as reagent concentration, temperature, and time.

Conclusion

A comprehensive understanding of chlorthalidone's degradation profile is indispensable for the development of safe and effective drug products. This guide has illuminated the primary degradation pathways, with a specific focus on the formation of the dimeric Impurity F. The dimerization pathway, likely driven by thermal or acid-catalyzed condensation, represents a critical transformation that must be monitored and controlled. By employing robust, validated, stability-indicating HPLC methods as detailed herein, researchers and drug development professionals can ensure the chemical integrity of chlorthalidone, meeting the stringent quality standards set by global regulatory authorities and safeguarding patient health.

References

-

Kharat, C., Shirsat, V., Kodgule, Y. M., & Kodgule, M. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Journal of Chemistry, 2020, 8019325. [Link]

-

Sonawane, S., Jadhav, S., Rahade, P., Chhajed, S., & Kshirsagar, S. (2016). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientifica, 2016, 4286482. [Link]

-

Prajapati, Y. I., & Patel, M. J. (2022). Development And Validation Of Stability Indicating Rp-Hplc Method For Determination Of Chlorthalidone. Journal of Pharmaceutical Negative Results, 13(Special Issue 06), 4416-4424. [Link]

-

A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. (n.d.). OmicsDI. Retrieved January 15, 2026, from [Link]

-

Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2021). Universidade de Lisboa. Retrieved January 15, 2026, from [Link]

-

Sonawane, S., Jadhav, S., Rahade, P., Chhajed, S., & Kshirsagar, S. (2016). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets With the Use of Experimental Design in Forced Degradation Experiments. Scientifica (Cairo). [Link]

-

Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and biological evaluation of chlorthalidone schiff base and their metal complexes as inhibitors of dihydrofolate reduc. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

-

The form II of the antihypertensive drug chlorthalidone. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

- Improved process for the preparation of chlorthalidone. (2018). Google Patents.

-

Chlortalidone EP Impurity F | 1796929-84-4. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]

-

Synthesis of chlorthalidone analogue. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Chlorthalidone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Chemical structure of chlorthalidone. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Significance of Stability Studies on Degradation Product. (2018). Research Journal of Pharmacy and Technology. Retrieved January 15, 2026, from [Link]

Sources

- 1. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rjptonline.org [rjptonline.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Chlorthalidone

Chlorthalidone, a thiazide-like diuretic, is a cornerstone in the management of hypertension and edema.[1][2] Its widespread use necessitates stringent quality control to ensure patient safety and therapeutic efficacy. A critical aspect of this control is the identification, quantification, and monitoring of related compounds—impurities that can arise during the synthesis of the active pharmaceutical ingredient (API) or through its degradation over time.[3][4] This guide provides a comprehensive framework for the robust identification of Chlorthalidone's process-related and degradation impurities, synthesizing pharmacopeial standards with advanced analytical methodologies.

The intrinsic stability of a drug substance and the potential for impurities to exhibit pharmacological or toxicological effects underscore the importance of this analytical endeavor. Regulatory bodies mandate thorough impurity profiling to ensure that any compound present at a significant level is identified and controlled.[4] This guide will delve into the causality behind experimental choices, offering field-proven insights for the development of self-validating and reliable analytical protocols.

Understanding the Landscape: Origins and Classification of Chlorthalidone Related Compounds

Impurities in Chlorthalidone can be broadly categorized into two main classes: process-related impurities and degradation products.[3][4] A thorough understanding of the synthetic route and the chemical stability of Chlorthalidone is paramount to predicting and identifying these compounds.

Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process. They can include starting materials, intermediates, by-products, and reagents.[3][4] A common synthetic pathway for Chlorthalidone begins with 2-(4-chlorobenzoyl)benzoic acid and involves several key steps, including chlorosulfonation and amination, each presenting an opportunity for impurity formation.[4]

Degradation Products: These impurities result from the chemical decomposition of the Chlorthalidone API under various environmental conditions such as exposure to acid, base, light, heat, or oxidizing agents.[1][3] Forced degradation studies are intentionally designed to accelerate this process, thereby revealing potential degradation pathways and identifying the resulting products.[1][5]

Caption: Logical relationships of Chlorthalidone and its impurities.

Core Analytical Strategy: A Multi-faceted Approach

A robust strategy for the identification of Chlorthalidone related compounds relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the workhorse for separation and quantification.[3][6] When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for structural elucidation.

The Central Role of Stability-Indicating HPLC Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the active ingredient and its degradation products without interference from one another, the placebo, or other components of the drug product.[7] The development of a robust SIAM is the cornerstone of any impurity profiling study.

Experimental Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis of Chlorthalidone impurities.[3]

Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method

This protocol outlines a typical starting point for method development. Optimization is crucial and should be based on the specific impurity profile observed.

-

Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[4]

-

Chromatographic Column: A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for initial screening.[3][4]

-

Mobile Phase Preparation:

-

Rationale: The mobile phase composition is critical for achieving optimal separation. A gradient elution is often necessary to resolve early-eluting polar impurities from the main Chlorthalidone peak and later-eluting non-polar impurities.

-

Mobile Phase A: Prepare a buffer solution, such as 20 mM phosphate buffer, and adjust the pH to 3.0 with phosphoric acid.[7]

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution Program:

-

Rationale: A gradient allows for a systematic change in the mobile phase strength, enabling the elution of a wide range of compounds with varying polarities.

-

Start with a higher percentage of the aqueous phase (Mobile Phase A) to retain polar impurities.

-

Gradually increase the percentage of the organic phase (Mobile Phase B) to elute Chlorthalidone and less polar impurities.

-

Include a column wash with a high percentage of the organic phase to remove any strongly retained compounds.

-

Finally, re-equilibrate the column to the initial conditions before the next injection.

-

-

Detection Wavelength: Monitor the eluent at a wavelength that provides good sensitivity for both Chlorthalidone and its potential impurities. A wavelength of 220 nm or 241 nm is often employed.[3][7]

-

Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Comparative Data of RP-HPLC Methods for Chlorthalidone Impurity Analysis

| Parameter | Method 1 | Method 2 |

| Column | C8 (250 x 4.6 mm, 5 µm)[3] | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Gradient of buffer and methanol[6] | Methanol and water (70:30 v/v) with pH adjusted to 4.8[8] |

| Flow Rate | 1.4 mL/min[6] | 1.0 mL/min[8] |

| Detection | 220 nm[3] | 275 nm[8] |

| Linearity Range (µg/mL) | 5-25[8] | Analyte dependent |

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation studies, or stress testing, are indispensable for identifying potential degradation products that could form under various storage and handling conditions.[1] These studies involve subjecting the Chlorthalidone API to more extreme conditions than those used in accelerated stability testing.[7]

Protocol: Forced Degradation of Chlorthalidone

-

Acid Hydrolysis:

-

Procedure: Treat a solution of Chlorthalidone with 0.1 M HCl and heat at 80°C.[1] The duration of heating should be optimized to achieve a target degradation of 5-20%.

-

Rationale: This condition mimics potential degradation in an acidic environment. Studies have shown that Chlorthalidone is susceptible to acid hydrolysis, leading to the formation of specific degradation products.[5][7]

-

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photolytic Degradation:

Summary of Forced Degradation Results for Chlorthalidone

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Degradation Products (Retention Time) |

| Acid Hydrolysis | 0.1 M HCl | 80°C | 30 min | Not Specified | Two products at 11.07 min and 13.9 min[1] |

| Alkaline Hydrolysis | 1 M NaOH | 80°C | 2 hours | Substantial | One product at 11.49 min[7] |

| Oxidative Degradation | 30% H₂O₂ | Room Temp | 24 hours | Substantial | One product at 6.55 min[7] |

| Thermal Degradation | Dry Heat | 105°C | 24 hours | Stable | No significant degradation observed[1] |

| Photolytic Degradation | UV light (200 Wh/m²) | Room Temp | - | Stable | No significant degradation observed[8] |

Pharmacopeial Methods: The Regulatory Benchmark

Official pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide standardized methods for the analysis of Chlorthalidone and its specified impurities.[9][10] These monographs serve as the regulatory benchmark for quality control.

The USP monograph for Chlorthalidone, for instance, includes a specific limit test for 4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acid (CCA), a known process-related impurity.[9] The assay method described in the USP utilizes an RP-HPLC method with an internal standard for accurate quantification.[9]

USP Method Highlights for Chlorthalidone Assay

-

Mobile Phase: A mixture of 0.01 M dibasic ammonium phosphate and methanol (3:2), adjusted to pH 5.5.[9]

-

Internal Standard: 2,7-naphthalenediol.[9]

-

Procedure: Involves separate injections of a standard preparation (containing USP Chlorthalidone RS and the internal standard) and an assay preparation.[9] The ratio of the peak responses is used for calculation.[9]

Advanced and Complementary Analytical Techniques

While HPLC is the primary tool, other analytical techniques provide valuable complementary information.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful hyphenated technique is invaluable for the structural elucidation of unknown impurities. By providing mass-to-charge ratio information, it allows for the determination of the molecular weight of an impurity and, through fragmentation analysis (MS/MS), provides clues to its chemical structure.

-

TLC-Densitometry (Thin-Layer Chromatography-Densitometry): This technique can be used for the separation and quantification of Chlorthalidone and its degradation products.[11][12] It offers a cost-effective alternative to HPLC for certain applications.

-

UV-Visible Spectrophotometry: A simple and rapid method for the quantitative determination of Chlorthalidone in bulk and dosage forms, particularly for assay purposes.[6][13]

Conclusion: A Commitment to Scientific Integrity and Patient Safety

The comprehensive identification and control of Chlorthalidone related compounds is a non-negotiable aspect of ensuring the quality, safety, and efficacy of this vital medication. This guide has outlined a scientifically grounded and logical approach, integrating pharmacopeial standards with advanced analytical strategies. By understanding the origins of impurities, developing robust stability-indicating methods, and employing a multi-faceted analytical toolkit, researchers, scientists, and drug development professionals can confidently navigate the complexities of impurity profiling. The ultimate goal is the consistent delivery of high-quality Chlorthalidone, safeguarding the well-being of patients worldwide.

References

- Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. (n.d.). Google Scholar.

-

Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (n.d.). Universidade de Lisboa Repository. Retrieved from [Link]

-

Development And Validation Of Stability Indicating Rp-Hplc Method For Determination Of Chlorthalidone. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2013). National Institutes of Health. Retrieved from [Link]

-

Determination of atenolol, chlorthalidone and their degradation products by TLC-densitometric and chemometric methods with application of model updating. (n.d.). RSC Publishing. Retrieved from [Link]

-

USP Monographs: Chlorthalidone. (n.d.). USP29-NF24. Retrieved from [Link]

-

Determination of atenolol, chlorthalidone and their degradation products by TLC-densitometric and chemometric methods with application of model updating. (2013). ResearchGate. Retrieved from [Link]

-

Sakpal, P. S., & Chabukswar, A. R. (2020). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Amlodipine Besylate and Chlorthalidone in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(5), 2161-2168. Retrieved from [Link]

-

Chlorthalidone EP Impurities & Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

-

USP Monographs: Chlorthalidone Tablets. (n.d.). USP29-NF24. Retrieved from [Link]

-

Chlorthalidone - USP standards. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Chlorthalidone Impurities | 77-36-1 Certified Reference Substance. (n.d.). Alfa Omega Pharma. Retrieved from [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CHLORTHALIDONE IN BULK AND DOSAGE FORMS BY UV SPECTROPHOTOMETRY. (2020). YMER. Retrieved from [Link]

-

Chlorthalidone. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Determination of atenolol, chlorthalidone and their degradation products by TLC-densitometric and chemometric methods with application of model updating - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ymerdigital.com [ymerdigital.com]

An In-Depth Technical Guide to Chlorthalidone Dimer (Impurity F)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a detailed exploration of a critical process-related impurity in the synthesis of Chlorthalidone: the Chlorthalidone Dimer, also designated as Chlorthalidone Impurity F. As a Senior Application Scientist, my objective is to present a narrative that is both technically robust and practically insightful, grounded in the principles of scientific integrity. This document will delve into the identity, potential formation, analytical control, and significance of this impurity, offering a comprehensive resource for professionals in the field.

Part 1: Identification and Characterization of this compound

The this compound is a known process-related impurity that can arise during the synthesis of Chlorthalidone.[1] Its presence is a critical quality attribute that must be monitored and controlled to ensure the final drug product meets stringent regulatory standards.

Chemical Identity

The definitive identification of the this compound is established by its Chemical Abstracts Service (CAS) number and its molecular structure.

| Parameter | Value |

| Compound Name | This compound (Chlorthalidone Impurity F) |

| CAS Number | 1796929-84-4[2][3] |

| Synonyms | bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulphonyl]amine[3] |

| Molecular Formula | C₂₈H₁₉Cl₂N₃O₈S₂[2][3] |

| Molecular Weight | 660.50 g/mol [2] |

The structure of the dimer, as its name suggests, is composed of two Chlorthalidone-related moieties linked together. This linkage is crucial as it significantly alters the physicochemical properties of the molecule compared to the parent drug.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of the isolated this compound are not extensively published, its larger molecular weight and more complex structure compared to Chlorthalidone imply a lower aqueous solubility and a different chromatographic behavior. These characteristics are fundamental to developing effective analytical methods for its separation and quantification.

Part 2: Genesis of an Impurity: The Formation Pathway

Understanding the potential formation pathways of the this compound is pivotal for implementing effective control strategies during the manufacturing process. While the precise, detailed mechanism is often proprietary, a logical pathway can be inferred from the known synthesis of Chlorthalidone and the structure of the dimer.

Overview of Chlorthalidone Synthesis

The synthesis of Chlorthalidone is a multi-step process that typically begins with 2-(4-chlorobenzoyl)benzoic acid.[4] A key step in the synthesis involves the introduction of the sulfonamide group. It is within this stage or subsequent steps that the conditions may be conducive to the formation of the dimer.

Diagram: Logical Flow of Chlorthalidone Synthesis and Dimer Formation

Sources

An In-depth Technical Guide to the Molecular Weight of Chlorthalidone Dimer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical quality control, the precise characterization of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Chlorthalidone, a widely prescribed diuretic for managing hypertension, is no exception. Among its potential impurities, the Chlorthalidone Dimer presents a unique analytical challenge. This guide provides a comprehensive technical overview of the molecular weight of the this compound, its chemical identity, and the analytical methodologies crucial for its identification and quantification. By synthesizing data from authoritative chemical databases and outlining robust analytical workflows, this document serves as a vital resource for professionals in pharmaceutical research and development.

Introduction: The Significance of the this compound

Chlorthalidone is a thiazide-like diuretic that has been a cornerstone in the treatment of hypertension and edema for decades.[1] During its synthesis or under certain storage conditions, various process-related impurities and degradation products can form.[2][3] Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate strict control over these impurities.[2][3]

The this compound, also identified as Chlorthalidone EP Impurity F, is a significant process-related impurity.[][] Its formation involves the linking of two Chlorthalidone molecules.[6] Understanding the precise molecular weight of this dimer is the foundational step in developing specific and sensitive analytical methods for its detection and quantification, ensuring that Chlorthalidone formulations meet stringent purity and safety standards.[2]

Unveiling the Molecular Identity of this compound

The this compound is a complex molecule formed from two units of Chlorthalidone. Its chemical structure and properties have been well-documented in various chemical and pharmaceutical databases.

Molecular Formula and Weight

The fundamental characteristics of the this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₁₉Cl₂N₃O₈S₂ | [][6][7] |

| Molecular Weight | 660.5 g/mol | [7][8][9] |

| IUPAC Name | 2-chloro-N-[2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)phenyl]sulfonyl-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | [6][8][9] |

| CAS Number | 1796929-84-4 | [6][7][10] |

In contrast, the monomer Chlorthalidone has a molecular formula of C₁₄H₁₁ClN₂O₄S and a molecular weight of approximately 338.77 g/mol .[11][12]

Structural Elucidation

The structure of the this compound consists of two chlorthalidone moieties linked together. This dimerization results in a significantly larger and more complex molecule, which influences its physicochemical properties such as solubility and chromatographic behavior.

Analytical Approaches for Molecular Weight Determination

The determination of the molecular weight of pharmaceutical impurities like the this compound relies on highly sensitive and specific analytical techniques. Mass spectrometry stands out as the cornerstone technology for this purpose.

The Central Role of Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of known and unknown compounds in a sample. For the this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective approach, offering both separation of the impurity from the API and its subsequent identification.[13][14]

A typical LC-MS workflow for the analysis of Chlorthalidone and its impurities would involve:

-

Sample Preparation : Dissolving the drug substance or product in a suitable solvent.

-

Chromatographic Separation : Utilizing a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system to separate the this compound from the parent Chlorthalidone molecule and other impurities.[15]

-

Ionization : Introducing the separated components into the mass spectrometer where they are ionized, commonly using electrospray ionization (ESI).

-

Mass Analysis : The mass analyzer separates the ions based on their m/z ratio.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum that provides the molecular weight of the compound.

Caption: A simplified workflow for the LC-MS analysis of pharmaceutical impurities.

Experimental Protocol: Molecular Weight Confirmation of this compound via LC-MS

The following is a generalized, step-by-step protocol for the confirmation of the this compound's molecular weight.

Objective: To confirm the presence and determine the molecular weight of this compound in a Chlorthalidone API sample.

Materials:

-

Chlorthalidone API sample

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)[13]

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard at a concentration of approximately 100 µg/mL in a suitable solvent (e.g., methanol).

-

Prepare a solution of the Chlorthalidone API sample at a concentration of approximately 1 mg/mL in the same solvent.

-

-

Chromatographic Conditions (Illustrative):

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program designed to separate Chlorthalidone from its dimer and other impurities.

-

Flow Rate: As per column manufacturer's recommendation.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometer Settings (Illustrative):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Chlorthalidone.[16]

-

Scan Range: A range that encompasses the expected m/z of the this compound (e.g., 100-1000 m/z).

-

Capillary Voltage, Gas Flow, etc.: Optimized for the specific instrument and analytes.

-

-

Data Acquisition and Analysis:

-

Inject the reference standard to determine its retention time and confirm the expected mass spectrum.

-

Inject the API sample and analyze the chromatogram for a peak at the retention time corresponding to the dimer.

-

Examine the mass spectrum of this peak to identify the molecular ion corresponding to the this compound. The expected m/z for the singly charged deprotonated molecule [M-H]⁻ would be approximately 659.5.

-

Caption: Key steps in the experimental protocol for confirming the molecular weight of this compound.

Conclusion

The accurate determination of the molecular weight of the this compound is a critical aspect of quality control in the pharmaceutical industry. With a confirmed molecular weight of 660.5 g/mol and a molecular formula of C₂₈H₁₉Cl₂N₃O₈S₂, researchers and drug development professionals are equipped with the foundational knowledge to develop and validate robust analytical methods. Techniques such as LC-MS provide the necessary specificity and sensitivity to identify and quantify this impurity, ensuring that Chlorthalidone products adhere to the highest standards of safety and quality. This guide serves as a comprehensive resource, grounded in authoritative data, to support these essential analytical endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Sari, Y., et al. (2022). Review of Determination of Chlortalidone Levels in Pharmaceutical Preparations and Biological Matrix. International Journal of Drug Delivery Technology.

-

Patel, B., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. International Journal of Analytical Chemistry. [Link]

-

National Institute of Standards and Technology. Chlorthalidone. NIST WebBook. [Link]

- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.

-

precisionFDA. Chlorthalidone. [Link]

-

Dalton Research Molecules. This compound | CAS 1796929-84-4. [Link]

-

Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

-

Jordi Labs. Molecular Weight Determination of Pharmaceuticals with Novel GPC. [Link]

-

Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

-

Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]

-

A, Y., et al. (2018). Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Analytical Chemistry. [Link]

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound (1796929-84-4) for sale [vulcanchem.com]

- 7. This compound | C28H19Cl2N3O8S2 | CID 131667360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Online TRC - this compound Sodium Salt | LGC Standards [lgcstandards.com]

- 9. Buy Online TRC - this compound Sodium Salt | LGC Standards [lgcstandards.com]

- 10. This compound | CAS 1796929-84-4 [daltonresearchmolecules.com]

- 11. Chlorthalidone [webbook.nist.gov]

- 12. GSRS [precision.fda.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 15. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

Chlorthalidone Dimer: An In-depth Technical Guide on its Discovery, Formation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chlorthalidone, a cornerstone in the management of hypertension and edema, has a well-established clinical profile.[1] However, like any pharmaceutical agent, its stability and impurity profile are of paramount importance to ensure safety and efficacy. Among its various related compounds, the chlorthalidone dimer, identified as Chlorthalidone EP Impurity F, represents a key degradation product.[2] This in-depth technical guide provides a comprehensive overview of the this compound, including its discovery, the putative mechanism of its formation, detailed analytical methodologies for its identification and characterization, and a discussion of its potential pharmacological implications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of chlorthalidone and its related substances.

Introduction: Chlorthalidone - A Historical and Clinical Perspective

First synthesized in the 1950s by scientists at Ciba (now part of Novartis), chlorthalidone is a thiazide-like diuretic that has been a mainstay in the treatment of hypertension for decades.[3] Its long duration of action distinguishes it from other diuretics, contributing to its efficacy in managing high blood pressure and edema associated with various conditions such as heart failure, and liver and kidney disease.[3][4]

The chemical structure of chlorthalidone, (RS)-2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide, features a sulfonamide group, which is crucial for its diuretic activity.[1] The presence of this functional group, however, also makes the molecule susceptible to certain degradation pathways, leading to the formation of various impurities. The control of these impurities is a critical aspect of pharmaceutical manufacturing and quality control, as mandated by regulatory bodies worldwide.[5]

The Discovery of the this compound (Impurity F)

Chemical suppliers of pharmaceutical reference standards now routinely offer Chlorthalidone EP Impurity F, identified by CAS Number 1796929-84-4 and the molecular formula C₂₈H₁₉Cl₂N₃O₈S₂ .[2] Its chemical name is bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine .[2]

The discovery of this dimer was likely the result of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), which are capable of separating and identifying structurally similar compounds within a drug substance.[8]

Proposed Mechanism of Dimer Formation

The formation of the this compound is primarily believed to be a result of hydrolytic degradation, particularly under acidic or alkaline conditions.[7][9] The sulfonamide group of chlorthalidone is the most probable reactive site for this dimerization. A putative mechanism is proposed below:

Step 1: Activation of the Sulfonamide

Under acidic or basic conditions, the sulfonamide group of a chlorthalidone molecule can be activated. In an acidic medium, protonation of one of the sulfonyl oxygens can make the sulfur atom more electrophilic. In a basic medium, deprotonation of the sulfonamide nitrogen can generate a nucleophilic anion.

Step 2: Nucleophilic Attack

A second molecule of chlorthalidone, acting as a nucleophile (likely via the sulfonamide nitrogen), can then attack the electrophilic sulfur atom of the activated first molecule. This results in the formation of a new N-S bond, linking the two chlorthalidone molecules.

Step 3: Elimination

The reaction likely proceeds through a condensation mechanism, with the elimination of a small molecule, such as water or a hydroxyl group, to form the stable dimer.